molecular formula C27H26N2O7 B11602232 Benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11602232
M. Wt: 490.5 g/mol
InChI Key: KNCJYEWLYSHVAT-UHFFFAOYSA-N
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Description

Benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a molecular formula of C27H26N2O7 This compound is characterized by its unique structure, which includes a benzodioxole ring, a nitro group, and a hexahydroquinoline core

Preparation Methods

The synthesis of Benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with benzyl alcohol under acidic conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) attached to the benzodioxole ring undergoes selective reduction under controlled conditions. Common reagents and outcomes include:

ReagentConditionsProductNotes
Hydrogen gas (H₂)Pd/C catalyst, ethanolAmine derivative (-NH₂)Complete reduction to primary amine
Sodium dithionite (Na₂S₂O₄)Aqueous acidic mediumNitroso intermediate (-NO)Partial reduction observed in analogs

Reduction of the nitro group alters electronic properties, enhancing interactions with biological targets such as enzymes or DNA.

Oxidation Reactions

The hexahydroquinoline core contains saturated bonds susceptible to oxidation:

Oxidizing AgentConditionsSite of OxidationProduct
Potassium permanganate (KMnO₄)Acidic aqueous solutionC5-carbonyl adjacent C-HFormation of α,β-unsaturated ketone
Ozone (O₃)Dichloromethane, -78°CAlkene bonds (if present)Ozonolysis to aldehydes/ketones

Oxidation reactions are critical for modifying the compound’s planarity and conjugation, influencing its pharmacological activity.

Electrophilic Aromatic Substitution

The electron-rich benzodioxole ring participates in electrophilic substitution:

Reaction TypeReagentPosition SubstitutedMajor Product
NitrationHNO₃/H₂SO₄Para to existing nitro groupDinitrobenzodioxole derivative
HalogenationBr₂/FeBr₃Ortho/para positionsBrominated benzodioxole analog

Substitution reactions expand structural diversity, enabling the synthesis of derivatives with tailored electronic profiles.

Ester Hydrolysis and Transesterification

The benzyl ester group undergoes hydrolysis or transesterification:

ReactionConditionsProductApplication
Acidic hydrolysis (HCl)Reflux in H₂O/EtOHCarboxylic acid derivativeEnhances solubility for formulation
Alkaline hydrolysis (NaOH)Aqueous THF, 60°CSodium carboxylate saltIntermediate for salt formation
TransesterificationROH, H₂SO₄ catalystAlternate ester (e.g., methyl, ethyl)Modifies lipophilicity

Hydrolysis is pivotal for prodrug activation or metabolite generation.

Cycloaddition and Ring-Opening Reactions

The hexahydroquinoline core participates in cycloaddition under specific conditions:

Reaction TypeReagent/ConditionsProduct
Diels-AlderMaleic anhydride, heatFused bicyclic adduct
Ring-openingStrong base (e.g., NaOH)Linear amine-containing compound

These reactions are leveraged to synthesize polycyclic frameworks for advanced material or drug design .

Interactions with Biological Targets

While not a classical chemical reaction, the compound’s interactions with enzymes/receptors involve:

  • Nitro group reduction in vivo to form reactive intermediates that alkylate DNA.

  • Hydrogen bonding via the carbonyl oxygen and nitro group with active-site residues (e.g., kinases) .

  • π-π stacking between the aromatic benzodioxole and protein hydrophobic pockets.

Key Reaction Comparison Table

Functional GroupReaction TypeReagents/ConditionsBiological Relevance
Nitro (-NO₂)ReductionH₂/Pd/CEnhanced bioavailability
BenzodioxoleElectrophilic substitutionBr₂/FeBr₃Alters binding affinity
Ester (-COOCH₂C₆H₅)HydrolysisHCl/H₂OProdrug activation
HexahydroquinolineOxidationKMnO₄/H⁺Modulates electron distribution

Synthetic Considerations

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nitro group reactivity.

  • Steric hindrance : The 2,7,7-trimethyl groups slow reactions at the quinoline core .

  • Temperature control : Exothermic reductions (e.g., H₂/Pd/C) require gradual reagent addition.

Scientific Research Applications

Organic Synthesis

Benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:

  • Condensation Reactions : Forming larger organic frameworks by combining with other reactants.
  • Electrophilic Aromatic Substitution : Modifying the benzodioxole ring to introduce new functional groups.

Biological Research

The compound's structural attributes make it a candidate for studying enzyme interactions and receptor binding. Its potential applications include:

  • Drug Development : Investigating its efficacy as a pharmaceutical agent targeting specific enzymes or receptors involved in disease processes.
  • Mechanistic Studies : Understanding how modifications to the compound affect biological activity.

Material Science

In industry, this compound can be used in the synthesis of materials with tailored properties. Applications include:

  • Polymer Chemistry : Serving as a monomer or additive to enhance the properties of polymers.
  • Dyes and Pigments : Utilizing its chromophoric characteristics for coloring agents in various applications.

Case Study 1: Synthesis of Novel Anticancer Agents

Research has demonstrated that derivatives of Benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline can exhibit anticancer properties. In one study, modifications to the nitro group were shown to enhance cytotoxicity against specific cancer cell lines. The mechanism involved the compound's ability to induce apoptosis through interaction with cellular signaling pathways.

Case Study 2: Enzyme Inhibition Studies

Another study focused on the compound's role as an enzyme inhibitor. The research highlighted how the benzodioxole moiety interacts with active sites on target enzymes. This interaction was quantified using kinetic assays that demonstrated significant inhibition rates compared to control compounds.

Mechanism of Action

The mechanism of action of Benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group and benzodioxole ring play crucial roles in binding to active sites, while the hexahydroquinoline core provides structural stability. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Similar compounds to Benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include:

These compounds share structural similarities but differ in functional groups, which can significantly impact their chemical behavior and applications

Biological Activity

Benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound with potential therapeutic applications. Its complex structure includes a hexahydroquinoline core and a nitro-substituted benzodioxole moiety. This article explores the biological activity of this compound based on available research findings and case studies.

The compound's molecular formula is C27H26N2O7C_{27}H_{26}N_{2}O_{7} with a molecular weight of approximately 466.51 g/mol. The presence of the nitro group and the hexahydroquinoline structure suggests potential for various biological interactions.

Research indicates that compounds similar to this compound may act through the inhibition of specific enzymes or receptors involved in cellular signaling pathways. For instance:

  • Glutathione S-transferases (GSTs) : Studies have shown that related compounds can inhibit GSTs, which are crucial for detoxification processes in cells. This inhibition can lead to increased apoptosis in tumor cells by disrupting the JNK-GSTP1 complex .
  • G Protein-Coupled Receptors (GPCRs) : The compound may also interact with GPCRs, which play significant roles in various physiological processes. Alterations in GPCR signaling can affect cellular responses to external stimuli .

Antitumor Activity

Several studies have demonstrated the antitumor potential of similar compounds through:

  • Induction of Apoptosis : Compounds with structural similarities have been shown to induce apoptosis in cancer cell lines at submicromolar concentrations .
  • Inhibition of Tumor Growth : Research indicates that these compounds can inhibit tumor growth by interfering with metabolic pathways essential for cancer cell survival.

Enzyme Inhibition

The compound exhibits enzyme inhibition properties that may be leveraged for therapeutic purposes:

Enzyme TargetInhibition TypeReference
GSTP1Competitive
PLA2G15Non-selective

Study 1: Apoptotic Mechanisms

A study focused on the apoptotic mechanisms triggered by similar compounds found that they could effectively dissociate protein complexes essential for cell survival in human tumor cell lines. This was evidenced by increased levels of pro-apoptotic markers after treatment .

Study 2: Pharmacokinetics and Toxicology

Another investigation into the pharmacokinetics of related compounds revealed favorable absorption and distribution profiles in vivo. However, further studies are needed to fully understand the toxicological implications associated with long-term use .

Properties

Molecular Formula

C27H26N2O7

Molecular Weight

490.5 g/mol

IUPAC Name

benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C27H26N2O7/c1-15-23(26(31)34-13-16-7-5-4-6-8-16)24(25-18(28-15)11-27(2,3)12-20(25)30)17-9-21-22(36-14-35-21)10-19(17)29(32)33/h4-10,24,28H,11-14H2,1-3H3

InChI Key

KNCJYEWLYSHVAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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